Tapentadol-d3 (hydrochloride) (CRM)
Overview
Description
Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.
Biological Activity
Tapentadol-d3 (hydrochloride) is a deuterated form of tapentadol, a centrally acting analgesic with a dual mechanism of action. Understanding its biological activity is crucial for evaluating its efficacy and safety in pain management. This article reviews the pharmacodynamics, pharmacokinetics, and clinical findings related to tapentadol, with a focus on its deuterated variant.
Pharmacodynamics
Tapentadol acts primarily through two mechanisms:
- Mu-opioid receptor (MOR) agonism : Tapentadol binds to MOR with a lower affinity compared to traditional opioids like morphine, yet it still provides significant analgesic effects.
- Norepinephrine reuptake inhibition (NRI) : This mechanism enhances analgesia by increasing norepinephrine levels in the synaptic cleft, activating inhibitory alpha-2 adrenergic receptors.
The binding affinity of tapentadol to various receptors is summarized in the following table:
Receptor Type | Binding Affinity (Ki in µM) |
---|---|
Mu-opioid receptor (MOR) | 0.096 (rat), 0.16 (human) |
Delta-opioid receptor (DOR) | 0.97 (rat) |
Kappa-opioid receptor (KOR) | 0.91 (rat) |
Norepinephrine transporter | 0.48 |
Serotonin transporter | 2.37 |
Pharmacokinetics
Tapentadol is rapidly absorbed with an oral bioavailability of approximately 32%. Key pharmacokinetic parameters include:
- Volume of distribution : 540 ± 98 L
- Half-life : Approximately 4 hours
- Metabolism : Primarily via glucuronidation, producing inactive metabolites such as tapentadol-O-glucuronide, which does not contribute to analgesic activity.
- Excretion : 99% via the kidneys.
Clinical Efficacy
Numerous clinical trials have established the efficacy of tapentadol in various pain conditions:
- Post-surgical Pain : A study demonstrated that single doses of tapentadol (75 mg or higher) significantly reduced pain following dental surgery compared to placebo and was better tolerated than morphine .
- Chronic Pain Conditions : In patients with osteoarthritis and low back pain, tapentadol showed comparable efficacy to oxycodone but with fewer gastrointestinal side effects .
- Diabetic Peripheral Neuropathy : A phase three trial indicated that tapentadol effectively alleviated neuropathic pain associated with diabetic peripheral neuropathy .
Case Studies
A summary of relevant case studies highlights the effectiveness and tolerability of tapentadol:
- Study on Chronic Osteoarthritis Pain : Patients receiving tapentadol ER (100-250 mg bid) reported significant reductions in pain intensity compared to placebo .
- Comparative Study with Oxycodone : In a randomized trial, tapentadol was found to produce similar pain relief as oxycodone but resulted in lower rates of adverse effects, particularly gastrointestinal issues .
Properties
IUPAC Name |
3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELFLGGRLLOERW-RSOVORQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344782 | |
Record name | Tapentadol-d3 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1435782-38-9 | |
Record name | Tapentadol-d3 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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